molecular formula C6H10Cl2N2O B048997 Amidol CAS No. 137-09-7

Amidol

Cat. No. B048997
CAS RN: 137-09-7
M. Wt: 197.06 g/mol
InChI Key: KQEIJFWAXDQUPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of amides, which Amidol is a part of, from alcohols and amines is a pivotal chemical reaction with wide-ranging applications. Gunanathan, Ben‐David, and Milstein (2007) reported a method where primary amines are acylated by equimolar amounts of alcohols to produce amides and molecular hydrogen in high yields without requiring base or acid promoters, catalyzed by a ruthenium complex (Gunanathan, Ben‐David, & Milstein, 2007). This method underscores the efficiency and environmental friendliness of the synthesis process.

Scientific Research Applications

. It is a dihydrogen chloride salt and is primarily used as a photographic developer . It was introduced as a developing agent for photographic papers in 1892 . It is unusual amongst developing agents as it works most effectively in slightly acid conditions .

  • Biopharmaceutics Classification System (BCS)

    • Field : Biopharmaceutics
    • Application : The BCS has become widely accepted today in the academic, industrial, and regulatory world . While the initial application of the BCS was to regulatory science bioequivalence (BE) issues and related implications, it has come to be utilized widely by the pharmaceutical industry in drug discovery and development as well .
    • Methods : The groundwork for the BCS goes back to the pharmacokinetic and drug absorption research by Gordon Amidon (GLA) in the 1970s and 1980s .
    • Results : The BCS has simplified regulatory requirements and has been instrumental in promoting regulatory research at the FDA .
  • Detection of Amidol in Aqueous Phase

    • Field : Chemistry
    • Application : Amidol, a toxic organic chemical, is used as a staining developer electrochemically detected by using binary SnO2@Nd2O3 nanocomposites (NCs) by deposition onto a flat glassy carbon electrode (GCE) .
    • Methods : The NCs were prepared by a wet-chemical process followed by characterization with various conventional techniques .
    • Results : The sensitivity is calculated from the slope of the calibration plot in LDR, which was 158.228 μA μM −1 cm −2. The limit of detection (LOD) and limit of quantification (LOQ) of the fabricated chemical sensor were 0.06 nM and 0.2 nM .

Safety And Hazards

Amidol is classified as a toxic material . Ingestion is toxic and may result in vertigo, convulsions, and coma . Inhalation and contact cause irritation and may produce an allergic reaction . It’s important to handle Amidol with appropriate safety measures.

properties

IUPAC Name

2,4-diaminophenol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O.2ClH/c7-4-1-2-6(9)5(8)3-4;;/h1-3,9H,7-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQEIJFWAXDQUPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)N)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O.2ClH, C6H10Cl2N2O
Record name 2,4-DIAMINOPHENOL DIHYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20108
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

95-86-3 (Parent)
Record name 2,4-Diaminophenol dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137097
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9020401
Record name 2,4-Diaminophenol dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9020401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Grayish-white crystals. (NTP, 1992), Grayish-white solid; [HSDB] Slightly gray crystalline solid; [MSDSonline]
Record name 2,4-DIAMINOPHENOL DIHYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20108
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2,4-Diaminophenol dihydrochloride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4871
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

greater than or equal to 100 mg/mL at 74.3 °F (NTP, 1992), 27.5 G/100 ML WATER @ 15 °C; SLIGHTLY SOL IN ALCOHOL, SLIGHTLY SOL IN ETHER
Record name 2,4-DIAMINOPHENOL DIHYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20108
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2,4-DIAMINOPHENOL DIHYDROCHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4363
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

2,4-Diaminophenol dihydrochloride

Color/Form

GRAYISH-WHITE CRYSTALS, NEEDLES

CAS RN

137-09-7
Record name 2,4-DIAMINOPHENOL DIHYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20108
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2,4-Diaminophenol dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137097
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2,4-diamino-, hydrochloride (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,4-Diaminophenol dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9020401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxy-m-phenylenediammonium dichloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.800
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,4-DIAMINOPHENOL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T1IYY101NX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2,4-DIAMINOPHENOL DIHYDROCHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4363
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

432 °F (decomposes) (NTP, 1992), 205 °C
Record name 2,4-DIAMINOPHENOL DIHYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20108
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2,4-DIAMINOPHENOL DIHYDROCHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4363
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods

Procedure details

Into the reactor described in the foregoing Example 7 there are charged 200 ml of a 4% aqueous solution of hydrochloric acid and 4 g of 2,4-dinitrophenol are added thereto. Hydrogen is continuously introduced inside the chamber under the pressure of 1 atm at the rate of 15 ml/min. The reactor is heated to the temperature of 50° C. and hydrogenation is conducted at this temperature for 1.5 hours. After cooling and precipitation with a 37% hydrochloric acid there are obtained 3.9 g of 2,4-diaminophenol dihydrochloride which corresponds to 91.5% as calculated for the starting 2,4-dinitrophenol.
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Amidol
Reactant of Route 2
Reactant of Route 2
Amidol
Reactant of Route 3
Amidol
Reactant of Route 4
Amidol
Reactant of Route 5
Amidol
Reactant of Route 6
Amidol

Citations

For This Compound
3,240
Citations
MM Rahman, A Wahid, AM Asiri, MR Awual… - New Journal of …, 2020 - pubs.rsc.org
In this approach, amidol, a toxic organic chemical, is used as a staining developer electrochemically detected by using binary SnO2@Nd2O3 nanocomposites (NCs) by deposition onto …
Number of citations: 39 pubs.rsc.org
J Egsgaard - Acta Physiologica Scandinavica, 1948 - cabdirect.org
Abstract: The colorimetric estimation of P using molybdate and amidol (2: 4-diaminophenol … the amidol solution should not be kept longer than a week. The age of the solid amidol used …
Number of citations: 14 www.cabdirect.org
MM Ellis, MD Ellis - Sewage Works Journal, 1943 - JSTOR
… of the amidol. If a water sample be buffered to approximately pH 5.1 and amidol added, two … filtered light transmitted through the oxidized amidol solutions might enhance the accuracy …
Number of citations: 4 www.jstor.org
LH Moilanen, BD Bagley, DC Hakes… - International …, 2015 - journals.sagepub.com
… of HFPO-Amidol when orally administered to Wistar Han rats for a minimum of 28 days followed by a 14-day recovery period and to evaluate the potential of HFPO-Amidol to affect …
Number of citations: 4 journals.sagepub.com
RD Lillie, RA Catalano, P Pizzolato - Stain Technology, 1974 - Taylor & Francis
… amidol brown NAP, yielded an oxidation product, amidol black I, which was an excellent elastin stain. The present study revises the synthesis of amidol … 2,4diaminophenol (amidol) and …
Number of citations: 1 www.tandfonline.com
GD Fatzer - Review of Scientific Instruments, 1959 - aip.scitation.org
A lowering of the development temperature introduces development defects which are characterized by the partial or total destruction of the developed image and by a deep coloration …
Number of citations: 1 aip.scitation.org
M Lieber, R Eliassen - 1949 - elischolar.library.yale.edu
… would oxidize the Amidol at a reproducible rate. The oxidized Amidol in turn produces a polychrome reaction of yellow and red. The red shade of the reaction, when compared against …
Number of citations: 2 elischolar.library.yale.edu
HA Davenport, J McArthur, SR Bruesch… - Stain …, 1939 - Taylor & Francis
… We have not attempted to keep any amidol solutions for more than a few days, since they oxidize rather readily. The solution of amidol in bisulfite provides a buffered solution near …
Number of citations: 57 www.tandfonline.com
AJ Herz - Journal of Scientific Instruments, 1952 - iopscience.iop.org
… It can be seen that, in the kst two hours of soaking, the rate of penetration of amidol-bisulphite is very much greater than that of ID19, and that is the main reason why amidol- …
Number of citations: 5 iopscience.iop.org
H Doose - Zeitschrift fur die gesamte experimentelle Medizin, 1959 - cabdirect.org
… Ultramicro modification of the method of Fiske and Subbarow using amidol. … Ultramicro modification of the method of Fiske and Subbarow using amidol. … Subbarow unter …
Number of citations: 0 www.cabdirect.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.